4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole typically involves an azo-coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. For instance, the synthesis can be achieved by reacting 2-methoxyaniline with 3,5-dimethyl-1H-pyrazole under acidic conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors is common in industrial settings to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The azo group (N=N) can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Similar in structure but contains additional methoxy groups.
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar azo compound with a different aromatic substituent.
4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine: Another azo compound with a biphenyl group.
Uniqueness
4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C12H14N4O |
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Molecular Weight |
230.27 g/mol |
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C12H14N4O/c1-8-12(9(2)14-13-8)16-15-10-6-4-5-7-11(10)17-3/h4-7H,1-3H3,(H,13,14) |
InChI Key |
QCGISKLKAPGJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=CC=C2OC |
solubility |
18 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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